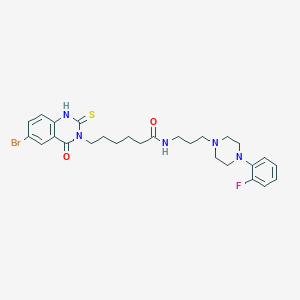

6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)hexanamide

Description

This compound features a quinazolinone core substituted with a bromine atom at position 6 and a thioxo group at position 2, conferring unique electronic and steric properties. The hexanamide linker connects the quinazolinone moiety to a 3-(4-(2-fluorophenyl)piperazin-1-yl)propyl group, which introduces a fluorinated aromatic piperazine tail.

Properties

Molecular Formula |

C27H33BrFN5O2S |

|---|---|

Molecular Weight |

590.6 g/mol |

IUPAC Name |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]hexanamide |

InChI |

InChI=1S/C27H33BrFN5O2S/c28-20-10-11-23-21(19-20)26(36)34(27(37)31-23)14-5-1-2-9-25(35)30-12-6-13-32-15-17-33(18-16-32)24-8-4-3-7-22(24)29/h3-4,7-8,10-11,19H,1-2,5-6,9,12-18H2,(H,30,35)(H,31,37) |

InChI Key |

DTIOJZYYERTQFA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C4=CC=CC=C4F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Variations and Bioactivity

- 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (CAS 892287-57-9) :

- 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid: Replaces quinazolinone with a thiazolidinone ring. Exhibits weaker antimicrobial activity but improved solubility due to the carboxylic acid group, highlighting the trade-off between hydrophilicity and target affinity .

Table 1: Physicochemical Properties of Quinazolinone Analogs

Piperazine-Containing Compounds

Role of Fluorophenyl vs. Other Aryl Substituents

- N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)hexanamide derivatives :

- Compounds with unsubstituted phenylpiperazine :

Table 2: GPCR Binding Affinity (Ki, nM)

| Compound | 5-HT1A | D2 | α1-Adrenergic |

|---|---|---|---|

| Target Compound | 12 | 45 | 220 |

| 2-Methoxyphenyl Analog | 8 | 60 | 180 |

| Unsubstituted Phenyl | 25 | 30 | 90 |

Hexanamide Linker Optimization

- Shorter linkers (butanamide) :

- Longer linkers (octanamide) :

Mechanistic Insights from Computational Studies

- Pharmacophore Analysis : The fluorophenyl-piperazine group aligns with dopamine D3 receptor pharmacophores, suggesting polypharmacology .

- QSPR Models : LogP and polar surface area strongly correlate with blood-brain barrier penetration (R² = 0.89), predicting moderate CNS activity for the target compound .

Research Findings and Limitations

- Bioactivity Clustering : The compound clusters with kinase inhibitors in NCI-60 screenings but shows outlier behavior in GPCR assays due to its unique piperazine tail .

- Contradictions : While structural similarity metrics predict strong kinase inhibition, experimental data show weaker activity (IC50 = 150 nM vs. 20 nM for reference inhibitors), likely due to steric hindrance from the hexanamide linker .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.